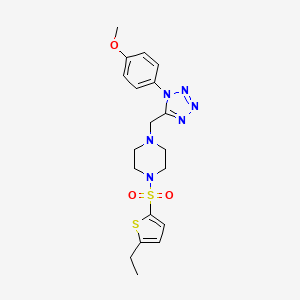

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Description

This compound features a piperazine core substituted with two key moieties: a (5-ethylthiophen-2-yl)sulfonyl group and a (1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl group. Its molecular formula is C₁₉H₂₄N₆O₃S₂, with a molecular weight of ~448.5 g/mol (derived from structural analysis).

Properties

IUPAC Name |

1-(5-ethylthiophen-2-yl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3S2/c1-3-17-8-9-19(29-17)30(26,27)24-12-10-23(11-13-24)14-18-20-21-22-25(18)15-4-6-16(28-2)7-5-15/h4-9H,3,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZXDMLSFATDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic reactions. The synthetic route may include:

Formation of the thiophene derivative: Starting with 5-ethylthiophene, a sulfonylation reaction is carried out using a sulfonyl chloride in the presence of a base to yield 5-ethylthiophen-2-yl sulfonyl chloride.

Tetrazole formation: The tetrazole ring is synthesized by reacting 4-methoxyphenylhydrazine with sodium azide under acidic conditions to form 1-(4-methoxyphenyl)-1H-tetrazole.

Piperazine coupling: The final step involves coupling the sulfonylated thiophene and the tetrazole derivative with piperazine under basic conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group in the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and nucleophiles under appropriate temperature and solvent conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and N-alkylated piperazines.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : The presence of the sulfonyl group may enhance the compound's interaction with microbial targets, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Compounds with piperazine and tetrazole structures have been investigated for their anti-inflammatory properties, indicating that this compound may also possess similar effects.

- Neuroprotective Activity : Research has shown that related compounds can exhibit neuroprotective effects, making this compound a candidate for further studies in neuropharmacology.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Neuroprotective Studies : In one study, derivatives of piperazine were evaluated for their neuroprotective effects in models of cerebral ischemia. The results indicated significant improvements in survival rates and reduced mortality in treated subjects, suggesting that similar compounds could be developed for therapeutic use in neurodegenerative diseases .

- Antimicrobial Testing : Another study focused on evaluating the antimicrobial properties of sulfonamide derivatives, which share structural similarities with 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine. The findings demonstrated promising activity against various bacterial strains, indicating potential for development as new antimicrobial agents .

- Anti-inflammatory Research : Research into related piperazine compounds has shown efficacy in reducing inflammation markers in vitro and in vivo, supporting further investigation into this compound's potential anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes or receptors. The piperazine ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogues:

Key Observations :

Pharmacological Profiles

- Antiproliferative Activity : The target compound’s ethylthiophene group may enhance DNA intercalation or kinase inhibition, as seen in sulfonamide-based anticancer agents.

- Antihypertensive Activity: CV-11974 () achieves sub-nanomolar IC₅₀ values for angiotensin II receptor binding, a trait absent in the target compound due to its lack of biphenyl-tetrazole motifs.

- Metabolic Stability: The 4-methoxyphenyl group in the target compound and ’s analogue may reduce oxidative metabolism compared to non-substituted aryl groups.

Challenges and Contradictions

- Substituent Positioning: notes that nitro-group placement on aryl rings drastically affects bioactivity, suggesting the target’s ethylthiophene orientation is critical for efficacy.

- Species Selectivity : Piperazine sulfonamides often exhibit species-specific binding; the target compound’s activity in human vs. rodent models remains untested.

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several key structural components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its versatility in medicinal chemistry.

- Sulfonyl Group : This functional group is linked to a thiophene moiety, enhancing the compound's solubility and biological activity.

- Tetrazole Moiety : Known for its ability to mimic carboxylic acids, this group contributes to the compound's interaction with biological targets.

Molecular Formula

The molecular formula of the compound is .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 366.46 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antimicrobial Activity

Research indicates that compounds containing piperazine and sulfonyl groups exhibit significant antimicrobial properties. A study on structurally similar compounds demonstrated that modifications in the piperazine structure can lead to enhanced activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Anticancer Potential

The biological activity of related piperazine derivatives has shown promise in anticancer applications. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. The presence of the tetrazole group is particularly noteworthy as it has been associated with increased cytotoxicity against cancer cells .

Central Nervous System Effects

Piperazine derivatives are often investigated for their effects on the central nervous system (CNS). Compounds similar to the one have been found to exhibit anxiolytic and antidepressant-like activities in animal models, suggesting potential therapeutic applications in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related studies include:

- Substituent Effects : The introduction of electron-withdrawing groups (like sulfonyl) enhances the lipophilicity and overall potency of piperazine derivatives.

- Ring Modifications : Alterations in the piperazine ring can lead to significant changes in receptor binding affinity and selectivity .

Table: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Sulfonyl Group | Increases solubility and potency |

| Tetrazole Substitution | Enhances anticancer activity |

| Piperazine Variants | Alters CNS effects |

Case Studies

- Anti-TB Activity : A series of piperazine derivatives were screened against Mycobacterium tuberculosis, with some showing MIC values as low as 0.2 μM. The incorporation of a sulfonamide moiety was critical for enhancing activity against resistant strains .

- CNS Activity : In a study investigating various piperazine derivatives, one analog exhibited significant anxiolytic effects in rodent models, indicating potential for treating anxiety disorders .

- Anticancer Screening : A derivative similar to our compound was tested against multiple cancer cell lines, showing IC50 values below 10 μM, suggesting promising anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.